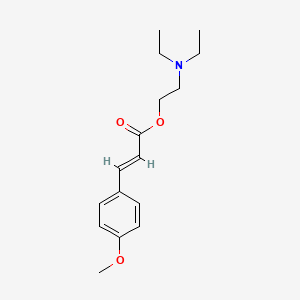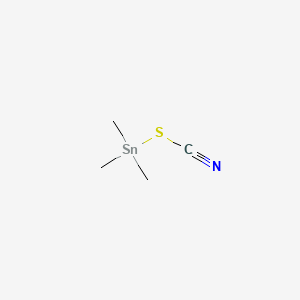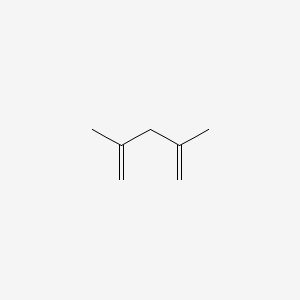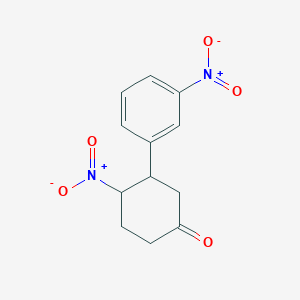![molecular formula C4H6Cl2OS B14169815 [(2-Chloroethyl)sulfanyl]acetyl chloride CAS No. 89124-14-1](/img/structure/B14169815.png)
[(2-Chloroethyl)sulfanyl]acetyl chloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
[(2-Chloroethyl)sulfanyl]acetyl chloride is an organosulfur compound with the molecular formula C4H6Cl2OS. It is a derivative of acetyl chloride where one of the hydrogen atoms is replaced by a (2-chloroethyl)sulfanyl group. This compound is known for its reactivity and is used in various chemical synthesis processes.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
[(2-Chloroethyl)sulfanyl]acetyl chloride can be synthesized through the reaction of 2-chloroethanethiol with acetyl chloride. The reaction typically occurs in the presence of a base such as pyridine to neutralize the hydrochloric acid formed during the process. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the acetyl chloride.
Industrial Production Methods
On an industrial scale, the production of this compound involves similar synthetic routes but with optimized conditions for large-scale production. This includes the use of continuous flow reactors to ensure consistent product quality and yield. The reaction is monitored closely to maintain the desired temperature and pressure conditions.
Analyse Chemischer Reaktionen
Types of Reactions
[(2-Chloroethyl)sulfanyl]acetyl chloride undergoes several types of chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted by various nucleophiles such as amines, alcohols, and thiols.
Oxidation Reactions: The sulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction Reactions: The compound can be reduced to form the corresponding alcohol or thiol derivatives.
Common Reagents and Conditions
Substitution Reactions: Common reagents include amines, alcohols, and thiols. The reactions are typically carried out in the presence of a base such as triethylamine or pyridine.
Oxidation Reactions: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid are used for oxidation.
Reduction Reactions: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly used.
Major Products Formed
Substitution Reactions: Products include substituted amides, esters, and thioesters.
Oxidation Reactions: Products include sulfoxides and sulfones.
Reduction Reactions: Products include alcohols and thiols.
Wissenschaftliche Forschungsanwendungen
[(2-Chloroethyl)sulfanyl]acetyl chloride has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: The compound is used in the modification of biomolecules for studying protein interactions and enzyme mechanisms.
Medicine: It is explored for its potential use in drug development, particularly in the synthesis of novel therapeutic agents.
Industry: The compound is used in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of [(2-Chloroethyl)sulfanyl]acetyl chloride involves its reactivity towards nucleophiles. The chlorine atom is highly electrophilic, making it susceptible to nucleophilic attack. This leads to the formation of various substituted products depending on the nucleophile used. The sulfanyl group can also participate in redox reactions, further expanding the compound’s reactivity profile.
Vergleich Mit ähnlichen Verbindungen
[(2-Chloroethyl)sulfanyl]acetyl chloride can be compared with other similar compounds such as:
Mustard Gas (Bis(2-chloroethyl) sulfide): Both compounds contain the (2-chloroethyl)sulfanyl group, but mustard gas is known for its use as a chemical warfare agent due to its cytotoxic properties.
Chloroacetyl Chloride: This compound is similar in structure but lacks the sulfanyl group, making it less versatile in terms of reactivity.
Sulfonyl Chlorides: These compounds contain a sulfonyl group instead of a sulfanyl group, leading to different reactivity patterns and applications.
This compound stands out due to its unique combination of the acetyl and (2-chloroethyl)sulfanyl groups, providing a versatile platform for various chemical transformations and applications.
Eigenschaften
CAS-Nummer |
89124-14-1 |
|---|---|
Molekularformel |
C4H6Cl2OS |
Molekulargewicht |
173.06 g/mol |
IUPAC-Name |
2-(2-chloroethylsulfanyl)acetyl chloride |
InChI |
InChI=1S/C4H6Cl2OS/c5-1-2-8-3-4(6)7/h1-3H2 |
InChI-Schlüssel |
KYOORUUADIKFEV-UHFFFAOYSA-N |
Kanonische SMILES |
C(CCl)SCC(=O)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![1H-Pyrrolo[2,3-b]pyridine-1-carboxylic acid, 5-bromo-4-cyano-, 1,1-dimethylethyl ester](/img/structure/B14169733.png)





![2-(3,4-Dihydro-2(1H)-isoquinolinyl)-1-(1,3,4,5-tetrahydro-8-methyl-2H-pyrido[4,3-b]indol-2-yl)ethanone](/img/structure/B14169763.png)
![N-[2-(Methylamino)-2-phenylpropyl]quinoxaline-2-carboxamide](/img/structure/B14169770.png)



![3-Phenyl-tetrahydro-pyrrolo[1,2-c]oxazol-5-one](/img/structure/B14169786.png)
![2-(2,6-Dichlorophenyl)-3-[(furan-2-yl)methyl]-2,3-dihydroquinazolin-4(1H)-one](/img/structure/B14169798.png)

